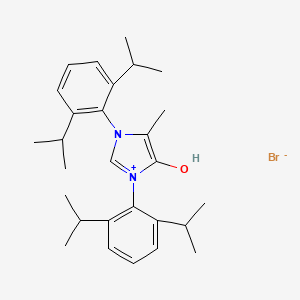
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide, also known as HMDIPBI, is a type of imidazolium bromide that is widely used in scientific research. It can be used for a variety of purposes, including synthesis, biochemical and physiological effects, and lab experiments. This article will provide an overview of HMDIPBI, its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide has been used in a variety of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of polymers, and as a ligand for metal-catalyzed transformations. It has also been used in the synthesis of chiral compounds, such as amino acids, and in the synthesis of small organic molecules, such as drug candidates. Additionally, this compound has been used in the synthesis of polymers for biomedical applications, such as drug delivery systems, and in the synthesis of fluorescent molecules for imaging and sensing applications.
Mecanismo De Acción
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to act as a catalyst in organic reactions, as it can facilitate the transfer of electrons between molecules. Additionally, this compound can act as a ligand for metal-catalyzed transformations, as it can bind to metal ions to form complexes. This allows it to act as a bridge between two molecules, facilitating the transfer of electrons between them.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as it is not used as a drug or therapeutic agent. However, it has been shown to have antimicrobial activity against certain bacteria, suggesting that it may have some potential as an antibiotic. Additionally, this compound has been shown to have antioxidant activity, which suggests that it may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is highly soluble in organic solvents, making it easy to work with. Additionally, it can act as a catalyst for a variety of organic reactions and as a ligand for metal-catalyzed transformations, making it a versatile tool for synthetic organic chemistry.
However, this compound also has some limitations. It is not very stable in water, so it must be used in an organic solvent. Additionally, it is not very soluble in aqueous solutions, so it must be used in an organic solvent when working with aqueous solutions.
Direcciones Futuras
There are a variety of potential future directions for the use of 4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide. For example, further research could be done to explore its potential applications as an antibiotic or an antioxidant. Additionally, further research could be done to explore its potential use in the synthesis of polymers for biomedical applications, such as drug delivery systems, and its potential use in the synthesis of fluorescent molecules for imaging and sensing applications. Finally, further research could be done to explore its potential use in the synthesis of chiral compounds, such as amino acids, and its potential use in the synthesis of small organic molecules, such as drug candidates.
Métodos De Síntesis
4-Hydroxy-5-methyl-1,3-bis(2,6-diisopropylphenyl)-imidazolium bromide is synthesized by a two-step process. First, a reaction between 2,6-diisopropylphenol and 2-methyl-5-hydroxyimidazole is performed in the presence of triethylamine and pyridine. This reaction yields the desired imidazolium bromide product. The second step involves the reaction of the imidazolium bromide with bromoethane in the presence of a base such as sodium hydroxide. This reaction yields the desired this compound product.
Propiedades
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-5-methylimidazol-3-ium-4-ol;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O.BrH/c1-17(2)22-12-10-13-23(18(3)4)26(22)29-16-30(28(31)21(29)9)27-24(19(5)6)14-11-15-25(27)20(7)8;/h10-20H,1-9H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTXMIBMEUNCCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1C2=C(C=CC=C2C(C)C)C(C)C)C3=C(C=CC=C3C(C)C)C(C)C)O.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane, 98%](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)

![2-Chloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6290115.png)
![6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6290116.png)
![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)



